In Vivo Gastric Tumor Growth Suppression: Dose-Dependent Efficacy of Super-TDU vs. Vehicle
Super-TDU significantly suppresses gastric tumor growth in a mouse xenograft model in a dose-dependent manner, providing quantifiable in vivo efficacy. At 50 μg/kg and 500 μg/kg doses administered intravenously daily, Super-TDU treatment resulted in marked reductions in both tumor size and tumor weight compared to vehicle-treated controls [1]. This demonstrates a clear, dose-dependent pharmacodynamic effect in a relevant disease model.
| Evidence Dimension | In vivo gastric tumor growth inhibition |
|---|---|
| Target Compound Data | Significant reduction in tumor size and weight at 50 μg/kg and 500 μg/kg daily |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Dose-dependent reduction in tumor size/weight |
| Conditions | BALB/cA nu/nu mouse xenograft model of gastric cancer |
Why This Matters
This quantifies the compound's in vivo potency, establishing its utility as a functional tool for gastric cancer studies and differentiating it from compounds lacking robust in vivo validation.
- [1] MedChemExpress, Super-TDU TFA product page: In Vivo study data. View Source
